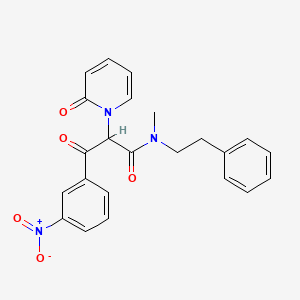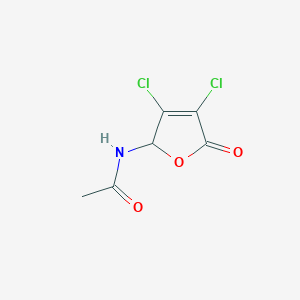
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide is a complex organic compound that belongs to the class of amides. This compound features a nitrophenyl group, a pyridinyl group, and a phenylethyl group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide typically involves multi-step organic reactions. The starting materials may include 3-nitrobenzaldehyde, 2-oxopyridine, and N-methyl-2-phenylethylamine. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the carbonyl carbon.
Applications De Recherche Scientifique
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the pyridinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)butanamide
- N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)pentanamide
Uniqueness
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H21N3O5 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C23H21N3O5/c1-24(15-13-17-8-3-2-4-9-17)23(29)21(25-14-6-5-12-20(25)27)22(28)18-10-7-11-19(16-18)26(30)31/h2-12,14,16,21H,13,15H2,1H3 |
Clé InChI |
YYHMTADYAPAZLY-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=CC=C1)C(=O)C(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3C=CC=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459199.png)
![4-(Chloromethyl)-1'-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'-one](/img/structure/B12459200.png)
![3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B12459201.png)

![3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459205.png)
![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459209.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12459229.png)
![2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B12459231.png)


![3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12459251.png)
![2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12459258.png)
